2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a type of fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through a variety of methods. One common method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis
The molecular structure of “this compound” would consist of an imidazo[1,2-a]pyridine core with a methyl group at the 2-position, a trifluoromethylphenyl group attached via a carboxamide linkage at the 3-position .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- Imidazo[1,2-a]pyridines, structurally related to 2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide, have been explored for their potential as antiviral agents. Specifically, they have been designed and tested for antirhinovirus activity, demonstrating their relevance in the field of antiviral research (Hamdouchi et al., 1999).
Synthesis and Chemical Properties
- The synthesis of imidazo[1,2-a]pyridines, including compounds similar to this compound, has been a subject of research. These studies provide insights into the methods of producing such compounds and their chemical behaviors (Wang, Ma, & Yu, 2011).
Fluorescent Properties
- Research into the fluorescent properties of imidazo[1,2-a]pyridine derivatives, including those structurally related to this compound, has been conducted. This highlights their potential use in developing novel fluorescent organic compounds (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).
Antituberculosis Agents
- A series of imidazo[1,2-a]pyridine carboxamides, similar to this compound, have been synthesized and evaluated as new antitubercular agents. They demonstrated excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).
Crystal Structures and Charge Distributions
- Structural investigations, including X-ray analysis and charge distribution studies, have been conducted on imidazo[1,2-a]pyridines, relevant to understanding the properties of this compound. Such studies are essential for understanding the physical and chemical characteristics of these compounds (Tafeenko, Paseshnichenko, & Schenk, 1996).
Novel Synthesis Methods
- Novel methods for the synthesis of imidazo[1,2-a]pyridines, including one-pot synthesis techniques, have been developed. These methods are significant for the efficient production of compounds like this compound (Crawforth & Paoletti, 2009).
Automated Continuous Flow Synthesis
- The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, which can be related to the synthesis of this compound, represents a significant advancement in synthetic methodologies. This technique offers a more efficient process for producing such compounds (Herath, Dahl, & Cosford, 2010).
Safety and Hazards
Zukünftige Richtungen
The future research directions for “2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide” could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. Given the medicinal potential of imidazo[1,2-a]pyridines, this compound could be a promising candidate for further study .
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-10-14(22-8-3-2-7-13(22)20-10)15(23)21-12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIFANNBWRNJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.